Methyl 2-acetamido-5-acetyl-4-methylthiophene-3-carboxylate
Overview
Description
“Methyl 2-acetamido-5-acetyl-4-methylthiophene-3-carboxylate” is a chemical compound with the empirical formula C10H13NO3S . It is a solid substance . The SMILES string representation of this compound is O=C(OC)C1=C(NC©=O)SC©=C1C .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string O=C(OC)C1=C(NC©=O)SC©=C1C . This indicates that the compound contains a thiophene ring, which is a five-membered ring with one sulfur atom. The ring is substituted with methyl, acetamido, and acetyl groups .Scientific Research Applications
Medicinal Chemistry and Drug Development
Methyl 2-acetamido-5-acetyl-4-methylthiophene-3-carboxylate (referred to as MATC) exhibits promising pharmacological properties. Researchers have explored its potential as an anticancer agent due to its structural resemblance to existing drugs. Additionally, MATC may possess anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic effects .
Organic Semiconductors and Electronics
Thiophene derivatives play a crucial role in the development of organic semiconductors . MATC, with its thiophene ring system, contributes to the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) . These applications rely on the electronic properties of thiophene-based molecules .
Corrosion Inhibition
Thiophene derivatives, including MATC, find use as corrosion inhibitors in industrial chemistry and material science. Their ability to protect metals from corrosion makes them valuable in various applications .
Biological Activity and Enzyme Modulation
MATC’s unique structure suggests potential interactions with biological targets. Researchers have investigated its role as a STAT3 signaling pathway inhibitor and a modulator of kainate receptors . Additionally, it may influence potassium channels and plasminogen activators .
Synthetic Strategies
Various synthetic methods lead to thiophene derivatives like MATC. Notable approaches include the Gewald , Paal–Knorr , Fiesselmann , and Hinsberg reactions. These methods allow efficient access to diverse thiophene-based compounds .
Other Applications
Beyond the mentioned fields, MATC’s versatility opens doors to additional applications. Researchers continue to explore its potential in areas such as photovoltaics , sensor technology , and catalysis .
Mechanism of Action
Target of Action
Thiophene derivatives, in general, have been shown to exhibit a variety of biological activities, suggesting they may interact with multiple targets .
Biochemical Pathways
Thiophene derivatives have been shown to be involved in a variety of biological processes, suggesting that they may affect multiple pathways .
properties
IUPAC Name |
methyl 2-acetamido-5-acetyl-4-methylthiophene-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4S/c1-5-8(11(15)16-4)10(12-7(3)14)17-9(5)6(2)13/h1-4H3,(H,12,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUHCVGTYMNXZDQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C)C(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-acetamido-5-acetyl-4-methylthiophene-3-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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